molecular formula C16H18O3 B12588947 Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate CAS No. 648433-41-4

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate

Cat. No.: B12588947
CAS No.: 648433-41-4
M. Wt: 258.31 g/mol
InChI Key: ALVAHLKMLHHTPW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate is a chemical compound supplied for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers investigating novel agrochemicals may find this structural motif of interest. Studies on analogous compounds, such as epoxyoxirene derivatives, have demonstrated significant phytotoxic activity against various plant species, including weeds like Bidens pilosa (https://www.mdpi.com/2223-7747/14/13/1933). The proposed mechanism of action for related structures involves the inhibition of plant tubulin, a critical target for disrupting cell division and seedling development (https://www.mdpi.com/2223-7747/14/13/1933). This makes such compounds promising scaffolds for the development of new herbicides. Researchers can utilize this product in exploratory studies to elucidate structure-activity relationships, optimize efficacy, and identify novel enzymatic targets in plants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648433-41-4

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate

InChI

InChI=1S/C16H18O3/c1-4-6-13(9-12-16(17)19-5-2)14-7-10-15(18-3)11-8-14/h4,7-8,10-11,13H,1,5-6H2,2-3H3

InChI Key

ALVAHLKMLHHTPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(CC=C)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

The synthesis often starts with the preparation of an appropriate precursor compound, followed by several key steps that include:

  • Formation of the Heptene Chain : The heptene framework can be constructed through various methods such as cross-coupling reactions or cyclization processes.

  • Introduction of the Alkyne Group : Terminal alkynes can be introduced using methods like Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst.

  • Esterification : The final step typically involves esterification to form the ethyl ester functional group, which can be achieved through conventional acid-catalyzed esterification or via coupling reactions with ethyl alcohol.

Catalytic Optimization

The optimization of reaction conditions is crucial for improving yields and selectivity. Catalysts such as palladium(II) and ruthenium(II) have been effectively employed in various stages of synthesis to facilitate bond formation and rearrangements.

The following table summarizes various synthetic routes and their outcomes based on recent literature:

Methodology Key Steps Yield (%) Reference
Traditional Multi-Step Synthesis Cross-coupling, alkyne formation, esterification 70-85
One-Pot Synthesis Palladium-catalyzed coupling, enyne metathesis, Diels–Alder Up to 94
Catalytic Optimization Use of palladium and ruthenium catalysts Variable

The preparation of ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate showcases the versatility and complexity involved in modern organic synthesis. Utilizing multi-step processes alongside one-pot reactions offers significant advantages in terms of efficiency and yield optimization. Continued research into catalytic methods will likely yield further improvements in synthetic strategies for this compound and similar derivatives.

Chemical Reactions Analysis

Nucleophilic Additions at the Alkyne Moiety

The terminal alkyne undergoes nucleophilic additions under controlled conditions. For example:

Ring-Closing Enyne Metathesis (RCEYM)

The 1,6-enyne system participates in Ru(II)-catalyzed RCEYM to form bicyclic frameworks:

  • Conditions : Grubbs 2nd generation catalyst (7 mol%), 1,7-octadiene (ethylene source), toluene, 90°C .

  • Outcome : Exo-diene intermediates form, enabling subsequent Diels-Alder reactions with electron-deficient dienophiles (e.g., N-phenylmaleimide) .

Substituent Yield Diels-Alder Product
4-Nitrophenyl69%Bicyclo[4.3.0]nonane
4-Methoxyphenyl34%Bicyclo[4.3.0]nonane

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis followed by derivatization:

  • Hydrolysis : LiOH (3.0 M, 4.0 equiv.), EtOH, 80°C → carboxylic acid .

  • Tosylation : Reaction with tosyl isocyanate (1.0 equiv.), NEt₃ (1.1 equiv.), THF → tosylate intermediate .

Palladium-Catalyzed Overman Rearrangement

In a one-pot process:

  • Step 1 : Pd(II)-catalyzed Overman rearrangement converts allylic trichloroacetamidates to enynes .

  • Conditions : Pd(OAc)₂ (5 mol%), toluene, 30°C, 12 h .

Diels-Alder Reactions

Cyclopentyl exo-dienes (from RCEYM) react with dienophiles:

  • Electron-deficient dienophiles : N-Phenylmaleimide, tetracyanoethylene.

  • Steric effects : Bulky aryl groups (e.g., 4-nitrophenyl) improve yields due to reduced catalyst deactivation .

Hydrogenation and Oxidation

  • Hydrogenation : Partial reduction of trichloromethyl groups observed under H₂/Pd-C (48 h → dichloroacetamide, 48% yield) .

  • Oxidation : OsO₄/TMEDA oxidizes tetra-substituted alkenes to diols (quantitative yield) .

Mechanistic Insights

  • Electronic effects : Electron-withdrawing groups (e.g., NO₂) enhance RCEYM reactivity by stabilizing transition states .

  • Steric effects : Bulky substituents hinder catalyst binding but improve diastereoselectivity in Diels-Alder reactions .

Scientific Research Applications

Biological Activities

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

Cytotoxic Effects

Investigations into the cytotoxicity of this compound reveal promising results against several cancer cell lines. Studies indicate that derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells, with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound may act as an inhibitor of enzymes critical to metabolic pathways associated with disease progression. For instance, similar compounds have shown potential in inhibiting acetylcholinesterase, which is relevant in neurodegenerative diseases .

Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the structure significantly enhanced antimicrobial potency against gram-positive bacteria.

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines demonstrated that similar compounds exhibited significant cytotoxicity, indicating potential for development into anticancer agents. The precise mechanisms are under investigation but may involve apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl (2E,4Z,6E)-5-Hydroxy-7-(4-methoxyphenyl)-4-((E)-3-(4-methoxyphenyl)acryloyl)hepta-2,4,6-trienoate (Compound 4, )

Key Structural Differences :

  • Backbone: Hepta-2,4,6-trienoate (three conjugated double bonds) vs. hept-6-en-2-ynoate (one double bond, one triple bond).
  • Reactivity: The trienoate’s conjugated diene system is primed for Diels-Alder reactions, whereas the enyne in the target compound may participate in click chemistry or alkyne-specific couplings.

Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate ()

Key Structural Differences :

  • Backbone: Heptanoate with ketone groups at positions 4 and 7 vs. enyne-containing heptenoate.
  • Functional Groups : Two ketones (electron-withdrawing) vs. ester and enyne (mixed electronic effects).

Physical Properties :

  • The dioxo compound (C₁₆H₂₀O₅, MW 292.33) is more polar due to ketones, leading to higher solubility in polar solvents compared to the target compound .
  • The enyne system in the target compound likely reduces solubility but enhances thermal stability.

Ethyl 4-(4-Formyl-2-Methoxyphenoxy)butanoate () and Related Derivatives

Key Structural Differences :

  • Backbone: Shorter butanoate chain vs. heptenoate.
  • Substituents : Formyl (-CHO) and bromo () groups introduce electrophilic sites absent in the target compound.

Reactivity :

  • The formyl group enables nucleophilic additions (e.g., Grignard reactions), while the bromo substituent () facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • The target compound’s enyne system offers orthogonal reactivity, such as cycloadditions or alkyne metathesis.

Biological Activity

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

This compound can be classified as an enynoate derivative, characterized by the presence of a methoxyphenyl group. Its molecular formula is C13H14O3C_{13}H_{14}O_3, and it exhibits properties typical of compounds with conjugated systems, which often enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against various pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that this compound may serve as a potential lead compound for the development of new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration for inhibition was found to be around 50 µM, indicating a strong potential for therapeutic applications in inflammatory diseases .

Cytotoxic Effects

Cytotoxicity assays have revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, it showed IC50 values of:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)20

These results suggest that the compound may possess antineoplastic properties, warranting further investigation into its mechanisms of action and potential clinical applications .

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals . Additionally, its anti-inflammatory effects may be mediated by the suppression of NF-kB signaling pathways.

Case Studies and Research Findings

Several case studies have documented the biological activities of compounds similar to this compound. For example:

  • Antibacterial Study : A study on structurally related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the findings related to this compound .
  • Cytotoxicity Evaluation : Another research project assessed various derivatives in a series of cytotoxicity assays, revealing that modifications to the methoxy group can enhance or diminish activity against specific cancer cell lines .
  • Inflammatory Response Investigation : A comprehensive analysis indicated that compounds with similar structures could effectively reduce inflammation markers in animal models, suggesting potential for therapeutic use in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate in academic research?

  • Methodological Answer : A multi-step approach is often employed. For example, the Biginelli reaction can synthesize dihydropyrimidinone derivatives, as demonstrated in the preparation of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via cyclocondensation of aldehydes, urea, and β-keto esters . Propargylation of homopropargyl alcohols using 1,3-dilithiopropyne intermediates may also introduce alkyne moieties, as seen in structurally related compounds .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, a related ethyl cyclohexenecarboxylate derivative was analyzed using SHELX software for structure refinement, with data collected at 100 K using Mo-Kα radiation. The refinement process involves iterative cycles to minimize residuals (R-factors) and validate bond lengths/angles against crystallographic databases .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., methoxy protons at δ ~3.8 ppm, ester carbonyls at δ ~165-170 ppm).
  • IR : Stretching frequencies for alkyne (C≡C, ~2100–2260 cm1^{-1}) and ester (C=O, ~1700–1750 cm1^{-1}) confirm structural motifs.
  • UV-Vis : Conjugated systems (e.g., enyne or aromatic groups) show absorbance maxima (e.g., λmax ~255 nm for similar compounds) .

Advanced Research Questions

Q. How do conjugated enyne systems influence the reactivity and stability of this compound?

  • Methodological Answer : The conjugated alkene-alkyne system may undergo [2+2] cycloaddition or serve as a diene in Diels-Alder reactions. Computational studies (e.g., DFT) can model orbital interactions (HOMO-LUMO gaps) to predict reactivity. Experimental validation involves isolating intermediates under controlled conditions (e.g., low-temperature photolysis) .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Techniques include:

  • DSC/TGA : Differentiate polymorphs via thermal profiles.
  • Chromatography : HPLC or TLC (e.g., Rf = 0.4 in CH2Cl2:CH3OH (20:1)) ensures purity.
  • Reproducibility : Re-synthesize using published protocols (e.g., strict anhydrous conditions) and compare with literature .

Q. How can ring puckering coordinates analyze non-planar conformations in derivatives of this compound?

  • Methodological Answer : Cremer-Pople parameters quantify puckering in cyclic moieties (e.g., tetrahydropyrimidinone rings). For a six-membered ring, amplitude (Q) and phase angles (θ, φ) are calculated from atomic coordinates (SCXRD data). Software like CrystalExplorer visualizes deviations from planarity .

Q. What role does the 4-methoxyphenyl group play in modulating electronic properties?

  • Methodological Answer : The electron-donating methoxy group stabilizes aromatic π-systems, altering redox potentials (cyclic voltammetry) and nucleophilic/electrophilic sites. Substituent effects are quantified via Hammett σpara constants (~-0.27 for -OCH3) and correlated with reaction kinetics .

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